1-Butyl-2,3-dimethylimidazolium hexafluorophosphate ([BMMIm][PF6]) is a highly hydrophobic, trisubstituted room-temperature ionic liquid (RTIL). Distinguished by the methylation at the C2 position of the imidazolium ring, this compound is engineered to overcome the inherent chemical and electrochemical vulnerabilities of traditional 1,3-dialkylimidazolium salts [1]. Paired with the non-coordinating hexafluorophosphate anion, it offers negligible vapor pressure, exceptional thermal stability, and a significantly widened electrochemical window. In procurement contexts, [BMMIm][PF6] is prioritized for advanced electrochemical applications, high-voltage energy storage, and electrocatalysis where extreme reducing conditions or basic intermediates would rapidly degrade standard ionic liquid solvents.
Substituting[BMMIm][PF6] with its cheaper, unmethylated analog, 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIm][PF6]), is a common procurement error that leads to catastrophic failure in basic or highly reducing environments. The C2-proton in [BMIm]+ is relatively acidic; under high cathodic potentials or in the presence of strong bases, it is easily abstracted to form highly reactive N-heterocyclic carbenes (NHCs) or reduced to neutral radicals [1]. This irreversible degradation poisons electrocatalysts, alters the solvent's physical properties, and rapidly closes the electrochemical window. By utilizing the C2-methylated [BMMIm][PF6], buyers ensure the reactive site is blocked, guaranteeing long-term solvent integrity and reproducible performance in demanding industrial and analytical workflows.
The C2-hydrogen in standard 1-alkyl-3-methylimidazolium liquids is highly susceptible to reduction. Methylation at this C2 position to form [BMMIm][PF6] significantly suppresses this vulnerability, extending the cathodic limit to approximately -3.0 V and widening the total electrochemical window to over 4.0 V [1]. This makes it vastly superior to [BMIm][PF6] for highly reducing environments.
| Evidence Dimension | Cathodic Limit / Electrochemical Window |
| Target Compound Data | [BMMIm][PF6]: Cathodic limit extended to approx -3.0 V; Total window >4.0 V |
| Comparator Or Baseline | [BMIm][PF6]: Cathodic limit typically restricted to ~ -2.0 V to -2.2 V due to C2 proton reduction |
| Quantified Difference | ~0.8 V to 1.0 V extension in cathodic stability |
| Conditions | Cyclic voltammetry under inert conditions |
Enables the formulation of high-voltage electrolytes and the electrodeposition of highly reactive metals that would otherwise degrade standard ionic liquids.
Under basic conditions or during electrocatalytic processes like CO2 reduction, the acidic C2 proton of [BMIm][PF6] is easily abstracted, forming reactive N-heterocyclic carbenes that poison catalysts and degrade the solvent. [BMMIm][PF6] blocks this pathway entirely, maintaining near-perfect catalytic stability (e.g., recovering to >99% Faradaic efficiency for CO) over prolonged electrolysis (>20,000 s) where unmethylated analogs rapidly degrade [1].
| Evidence Dimension | Electrocatalytic Stability (Faradaic Efficiency over time) |
| Target Compound Data | [BMMIm][PF6]: Retains structural integrity and >99% Faradaic efficiency for CO in extended electrolysis |
| Comparator Or Baseline | [BMIm][PF6]: Rapidly degrades via C2 deprotonation, dropping Faradaic efficiency to ~80% or lower |
| Quantified Difference | Prevention of irreversible solvent degradation and >19% higher sustained Faradaic efficiency |
| Conditions | Electrocatalytic CO2 reduction reaction (CRR) at -2.15 V to -2.3 V |
Eliminates solvent-derived catalyst poisoning, ensuring reproducible long-term operation in basic or highly reducing synthetic workflows.
While C2 methylation improves stability, it also significantly alters the fluid dynamics of the ionic liquid.[BMMIm][PF6] exhibits a much higher dynamic viscosity (approx. 554 cP at 45 °C) compared to its unmethylated counterpart [BMIm][PF6] (approx. 267 cP at 20 °C) [1]. This increase is attributed to a decrease in entropy in the methylated salt, which restricts molecular mobility.
| Evidence Dimension | Dynamic Viscosity |
| Target Compound Data | [BMMIm][PF6]: ~554 cP at 45 °C |
| Comparator Or Baseline | [BMIm][PF6]: ~267 cP at 20 °C |
| Quantified Difference | More than 2x higher viscosity despite higher measurement temperature |
| Conditions | Bulk liquid viscosity measurements |
Procurement and engineering teams must account for increased viscosity when designing pumping systems, mixing protocols, and mass-transfer-limited electrochemical cells.
The trisubstituted imidazolium cation combined with the hexafluorophosphate anion provides exceptional thermal robustness. [BMMIm][PF6] demonstrates a thermal decomposition onset temperature (T_onset) of approximately 425 °C [1]. This is remarkably high and provides a wider safety margin for high-temperature reactions compared to many conventional dialkylimidazolium salts or standard organic solvents.
| Evidence Dimension | Thermal Decomposition Onset (T_onset) |
| Target Compound Data | [BMMIm][PF6]: ~425 °C |
| Comparator Or Baseline | Standard organic solvents (<200 °C) and typical dialkylimidazolium halides (~230-250 °C) |
| Quantified Difference | >175 °C higher thermal stability limit than halide analogs |
| Conditions | Thermogravimetric analysis (TGA) under N2 atmosphere |
Allows the ionic liquid to be utilized as a stable reaction medium or heat transfer fluid in extreme high-temperature industrial processes without volatilization or degradation.
Due to its extended cathodic limit (-3.0 V) and wide electrochemical window (>4.0 V), [BMMIm][PF6] is the preferred baseline solvent for formulating electrolytes in next-generation supercapacitors and lithium-ion batteries operating at extreme potentials [1].
In CRR workflows, basic intermediates rapidly degrade standard ILs. The C2-methylation of [BMMIm][PF6] prevents carbene formation, ensuring long-term catalytic stability and sustained >99% Faradaic efficiency without solvent-derived catalyst poisoning [2].
The enhanced cathodic stability of [BMMIm][PF6] allows for the application of highly negative potentials required to electrodeposit reactive metals (e.g., Si, Ge, Ta, Al) without triggering the electrochemical breakdown of the solvent matrix [1].
With a thermal decomposition onset of approximately 425 °C, [BMMIm][PF6] serves as an exceptionally stable, non-volatile solvent for high-temperature organic syntheses and materials processing where conventional solvents would vaporize or decompose [3].
Irritant